![molecular formula C10H7BrN4 B14166372 1H-Pyrrolo[2,3-b]pyridine, 4-bromo-2-(1H-pyrazol-4-yl)-](/img/structure/B14166372.png)
1H-Pyrrolo[2,3-b]pyridine, 4-bromo-2-(1H-pyrazol-4-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrolo[2,3-b]pyridine, 4-bromo-2-(1H-pyrazol-4-yl)- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential biological activities, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs), which play a crucial role in various cellular processes such as proliferation, differentiation, and angiogenesis .
Preparation Methods
The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 4-bromo-2-(1H-pyrazol-4-yl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrrolo[2,3-b]pyridine core: This can be achieved through cyclization reactions involving appropriate starting materials such as pyridine derivatives and suitable reagents.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
1H-Pyrrolo[2,3-b]pyridine, 4-bromo-2-(1H-pyrazol-4-yl)- undergoes various chemical reactions, including:
Substitution reactions: The bromine atom at the 4-position can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include organometallic compounds and bases.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions to modify its functional groups. For example, the pyrazolyl group can be oxidized to form pyrazole N-oxides.
Coupling reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form more complex structures.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridine, 4-bromo-2-(1H-pyrazol-4-yl)- has several scientific research applications, including:
Medicinal chemistry: The compound is studied for its potential as an FGFR inhibitor, which makes it a promising candidate for cancer therapy.
Biological research: The compound is used in studies to understand the role of FGFRs in various cellular processes and diseases. It helps in elucidating the mechanisms of FGFR signaling and its implications in cancer and other disorders.
Chemical biology: The compound serves as a tool for probing the structure-activity relationships of FGFR inhibitors and for designing new molecules with improved potency and selectivity.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 4-bromo-2-(1H-pyrazol-4-yl)- involves its interaction with FGFRs. The compound binds to the ATP-binding site of the receptor’s tyrosine kinase domain, inhibiting its activity. This prevents the phosphorylation of downstream signaling proteins and disrupts the signaling pathways that promote cell proliferation, migration, and survival. The inhibition of FGFR signaling can lead to the suppression of tumor growth and angiogenesis .
Comparison with Similar Compounds
1H-Pyrrolo[2,3-b]pyridine, 4-bromo-2-(1H-pyrazol-4-yl)- can be compared with other FGFR inhibitors, such as:
AZD4547: A selective FGFR inhibitor with potent anti-tumor activity.
Erdafitinib: An FDA-approved FGFR inhibitor used for the treatment of bladder cancer.
Pemigatinib: Another FDA-approved FGFR inhibitor for the treatment of cholangiocarcinoma.
The uniqueness of 1H-Pyrrolo[2,3-b]pyridine, 4-bromo-2-(1H-pyrazol-4-yl)- lies in its specific structural features and its potential for further optimization to enhance its biological activity and selectivity.
Properties
Molecular Formula |
C10H7BrN4 |
|---|---|
Molecular Weight |
263.09 g/mol |
IUPAC Name |
4-bromo-2-(1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C10H7BrN4/c11-8-1-2-12-10-7(8)3-9(15-10)6-4-13-14-5-6/h1-5H,(H,12,15)(H,13,14) |
InChI Key |
WCCNGXBOHNTSPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C(=C1Br)C=C(N2)C3=CNN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(1-Amino-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)ethanone](/img/structure/B14166291.png)

![1-[4-(2-Methylquinoline-4-carbonyl)piperazin-1-yl]ethanone](/img/structure/B14166300.png)
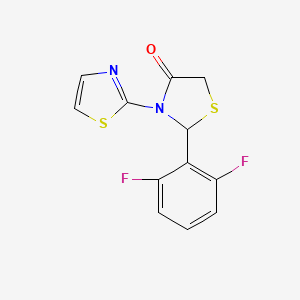
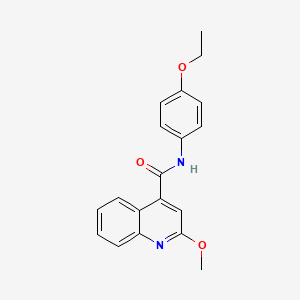
![4-({[4-(Phenyldiazenyl)phenyl]imino}methyl)-1,3-benzenediol](/img/structure/B14166330.png)


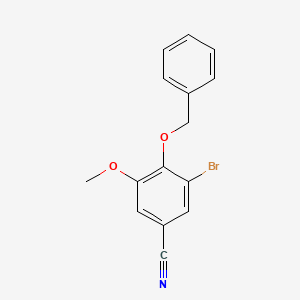
![9-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-2,3,4,4a,9,9a-hexahydro-1H-carbazole](/img/structure/B14166358.png)
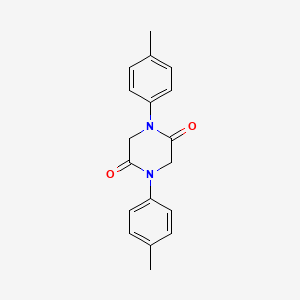
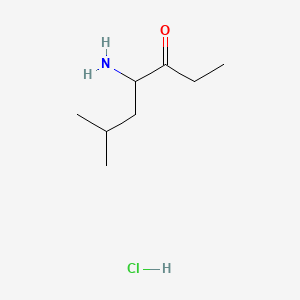
![N-[4-[(E)-2-(4-nitrophenyl)ethenyl]phenyl]acetamide](/img/structure/B14166391.png)

